molecular formula C10H18O6 B14438484 Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1) CAS No. 78776-44-0

Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1)

Cat. No.: B14438484
CAS No.: 78776-44-0
M. Wt: 234.25 g/mol
InChI Key: IFTUVSFGWAKOIZ-BNTLRKBRSA-N
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Description

Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol is a compound that combines the properties of acetic acid and a cyclohexene diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The cyclohexene diol component introduces a cyclic structure with two hydroxyl groups, adding complexity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol can be achieved through regioselective acetylation of primary hydroxy groups in thioglycoside derivatives with gluco- and galacto-configurations. This process involves treatment with aqueous or anhydrous acetic acid at elevated temperatures (80–118°C), avoiding complex and costly manipulations with protective groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acetic anhydride or acetyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of cyclohexane-1,4-diol.

    Substitution: Formation of acetylated derivatives.

Scientific Research Applications

Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. The hydroxyl groups can form hydrogen bonds, making the compound a good candidate for reactions involving nucleophiles and electrophiles. The double bond in the cyclohexene ring can undergo addition reactions, further expanding its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diol: Lacks the double bond present in acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol.

    Cyclohexane-1,4-dione: Contains ketone groups instead of hydroxyl groups.

    Cyclohexane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.

Uniqueness

Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol is unique due to the combination of a double bond and hydroxyl groups in a cyclic structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

78776-44-0

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol

InChI

InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6-;;/m1../s1

InChI Key

IFTUVSFGWAKOIZ-BNTLRKBRSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@H]1O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(C=CC1O)O

Origin of Product

United States

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